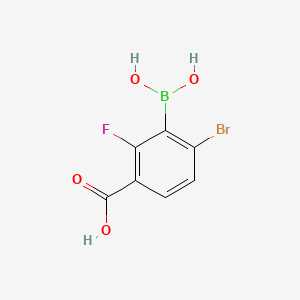

6-Bromo-3-carboxy-2-fluorophenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-3-carboxy-2-fluorophenylboronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with bromine, carboxyl, and fluorine groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-carboxy-2-fluorophenylboronic acid typically involves the following steps:

Fluorination: Fluorine can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as cesium fluoride (CsF) or potassium fluoride (KF).

Carboxylation: The carboxyl group can be introduced through carboxylation reactions, often using carbon dioxide (CO₂) under high pressure and temperature.

Boronic Acid Formation: The boronic acid group is typically introduced via a borylation reaction, often using a palladium-catalyzed process with bis(pinacolato)diboron (B₂pin₂) as the boron source.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically converting the boronic acid group to a hydroxyl group.

Reduction: Reduction reactions can target the carboxyl group, converting it to an aldehyde or alcohol.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

Oxidation: 6-Bromo-3-carboxy-2-fluorophenol.

Reduction: 6-Bromo-3-hydroxy-2-fluorophenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the substituent introduced.

Applications De Recherche Scientifique

6-Bromo-3-carboxy-2-fluorophenylboronic acid is used in various scientific research applications:

Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.

Biology: In the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: As an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

Industry: In the production of advanced materials and polymers with specific properties.

Mécanisme D'action

The mechanism by which 6-Bromo-3-carboxy-2-fluorophenylboronic acid exerts its effects typically involves its role as a boronic acid reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond. This process is crucial in the synthesis of complex organic molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-2-fluorophenylboronic acid

- 4-Bromo-3-carboxyphenylboronic acid

- 6-Bromo-2-fluorophenylboronic acid

Uniqueness

6-Bromo-3-carboxy-2-fluorophenylboronic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both bromine and fluorine atoms, along with a carboxyl group, provides a versatile platform for further functionalization and synthesis of complex molecules.

Activité Biologique

6-Bromo-3-carboxy-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and therapeutic applications, supported by relevant data tables and case studies.

This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property makes it a valuable tool in various biological applications, particularly in drug development and molecular biology.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BBrF₃O₂ |

| Molecular Weight | 232.83 g/mol |

| Melting Point | 150-152 °C |

| Solubility | Soluble in water |

The biological activity of this compound primarily stems from its interaction with various enzymes and receptors. Boronic acids are known to inhibit serine proteases and other enzymes involved in cellular signaling pathways. Specifically, this compound has shown potential as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine synthesis.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against DHODH. The inhibition is characterized by an IC50 value indicating the concentration required to inhibit 50% of enzyme activity.

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | 0.250 ± 0.11 | DHODH |

This inhibition leads to a depletion of pyrimidine nucleotides, effectively halting cell cycle progression in cancer cells, which rely on these nucleotides for DNA synthesis and repair.

Case Studies

- Colon Cancer Cell Lines : In vitro assays using HCT116 colon cancer cells demonstrated that treatment with this compound resulted in significant growth inhibition. The mechanism was linked to reduced DHODH activity, leading to decreased pyrimidine levels.

- Synergistic Effects : Further studies indicated that this compound could enhance the efficacy of existing chemotherapeutic agents such as doxorubicin when used in combination therapies. This synergistic effect was attributed to the compound's ability to sensitize cancer cells to apoptosis by targeting metabolic pathways essential for cell survival.

In Vivo Evaluations

In vivo studies using mouse models have shown promising results for the therapeutic application of this compound. Biodistribution studies revealed targeted accumulation in tumor tissues, suggesting potential for selective delivery in cancer therapy.

Propriétés

IUPAC Name |

3-borono-4-bromo-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrFO4/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,13-14H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOYTFLVFNPJDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C(=O)O)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrFO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.83 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.